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Compound of Interest

Compound Name: PgAFP

Cat. No.: B1576970 Get Quote

Welcome to the technical support center for the cloning and transformation of the Pleuronectes

glacialis Antifreeze Protein (PgAFP) gene. This resource is designed for researchers,

scientists, and drug development professionals to provide clear, actionable guidance to

improve experimental success.

Frequently Asked Questions (FAQs)
Q1: What is the PgAFP gene and why is it of interest?

A1: The PgAFP gene encodes an antifreeze protein from the polar fish Pleuronectes glacialis.

These proteins have the unique ability to bind to ice crystals and inhibit their growth, allowing

the fish to survive in sub-zero water temperatures. This property makes PgAFP a protein of

interest for various applications, including cryopreservation, improving the freeze tolerance of

transgenic organisms, and as a potential therapeutic agent.

Q2: Which expression system is best suited for producing recombinant PgAFP?

A2: The optimal expression system depends on the specific research goals, including required

yield and post-translational modifications.

E. coli is a cost-effective choice for high-yield production of PgAFP, especially for functional

studies where glycosylation is not required. Codon optimization of the synthetic gene can

significantly improve expression levels in E. coli.[1]
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Pichia pastoris (a species of yeast) is an excellent eukaryotic host for secreting soluble and

biologically active PgAFP.[2][3][4] It can perform some post-translational modifications and is

known to produce high yields of secreted proteins.[5][6]

Q3: How can I increase the yield of soluble recombinant PgAFP?

A3: Several factors can be optimized to increase the yield of soluble PgAFP:

Lower Induction Temperature: Expressing the protein at a lower temperature (e.g., 18-25°C)

can enhance proper protein folding and reduce the formation of insoluble inclusion bodies.[2]

[3][4][7]

Codon Optimization: Synthesizing the PgAFP gene with codons optimized for the expression

host (E. coli or P. pastoris) can significantly increase protein expression levels.[1]

Choice of Expression Vector and Host Strain: Using a vector with a strong, inducible

promoter (like the pET system in E. coli) and a suitable host strain is crucial.[8][9][10] Some

strains are engineered to enhance the expression of proteins with rare codons or to reduce

protease activity.

Media Composition: Using a richer growth medium can lead to higher cell densities and,

consequently, higher protein yields.[1]

Q4: My transformation efficiency is very low. What are the common causes?

A4: Low transformation efficiency can be attributed to several factors:

Competent Cell Quality: The competency of the bacterial cells is critical. Ensure that

competent cells have been stored correctly at -80°C and have not been subjected to multiple

freeze-thaw cycles.

Plasmid DNA Quality and Quantity: The plasmid DNA should be pure and free of

contaminants. The size of the plasmid can also affect efficiency, with larger plasmids

generally having lower transformation efficiencies.

Heat Shock Step: The duration and temperature of the heat shock are critical and need to be

optimized for the specific competent cells being used.
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Antibiotic Selection: Ensure the correct antibiotic is used at the appropriate concentration on

your selection plates.
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Problem Possible Cause Recommended Solution

No or few colonies after

transformation of ligation

product

Inefficient ligation

- Verify the activity of T4 DNA

ligase and buffer. - Optimize

the vector:insert molar ratio (try

1:3, 1:5, and 1:7). - Ensure

DNA fragments have

compatible ends and 5'-

phosphates.

Poor quality competent cells

- Test the transformation

efficiency of the competent

cells with a control plasmid

(e.g., pUC19). Efficiency

should be >10^7 cfu/µg.

Incorrect antibiotic selection

- Double-check that the

antibiotic in the plates matches

the resistance gene on the

vector.

All colonies are white (no

insert) in blue-white screening
Vector self-ligation

- Dephosphorylate the

linearized vector using an

alkaline phosphatase to

prevent self-ligation. - Perform

a double digest of the vector

with two different restriction

enzymes.

Inactive lacZα gene in the

vector

- Ensure the insertion site is

within the lacZα gene and that

the host E. coli strain is

compatible with blue-white

screening (e.g., DH5α,

JM109).

PCR amplification of PgAFP

gene fails

Poor primer design - Check primer melting

temperatures, GC content, and

for the presence of hairpins or

self-dimers. - Ensure primers
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have complete

complementarity to the

template sequence.

Suboptimal PCR conditions

- Optimize the annealing

temperature using a gradient

PCR. - Adjust MgCl2

concentration and extension

time.

Section 2: Protein Expression and Purification Issues
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Problem Possible Cause Recommended Solution

Low or no expression of

recombinant PgAFP
Codon bias

- Synthesize the PgAFP gene

with codons optimized for the

expression host (E. coli or P.

pastoris).[1]

Protein toxicity to the host cell

- Use a tightly regulated

promoter (e.g., pBAD) or a

lower induction level. - Switch

to a different host strain that

may be more tolerant.

Incorrect induction conditions

- Optimize the inducer

concentration (e.g., IPTG) and

the cell density (OD600) at the

time of induction.

PgAFP is expressed as

insoluble inclusion bodies

High expression rate

preventing proper folding

- Lower the induction

temperature to 18-25°C and

extend the induction time.[7] -

Reduce the inducer

concentration.

Lack of necessary chaperones

or disulfide bond formation

- Co-express molecular

chaperones to assist in folding.

- For proteins with disulfide

bonds, consider expression in

the periplasm of E. coli or

using a eukaryotic system like

P. pastoris.

Low protein yield after

purification
Inefficient cell lysis

- Optimize the lysis method

(sonication, French press, or

chemical lysis) to ensure

complete cell disruption.

Protein degradation
- Add protease inhibitors to the

lysis buffer.
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Poor binding to purification

resin

- Ensure the affinity tag is

accessible. - Check the pH and

ionic strength of the binding

buffer.

Quantitative Data Summary
Table 1: Recombinant Antifreeze Protein Yield in Pichia pastoris

Antifreeze Protein
Expression
Strategy

Yield Reference

Sea Raven AFP (Type

II)
Shake-flask culture Up to 5 mg/L [5][6]

Sea Raven AFP (Type

II)

10-L fermentation

(optimized)
Up to 30 mg/L [5][6]

Herring AFP (Type II)
Lower temperature

expression

Dramatic increase in

yield
[2][3][4]

Table 2: Factors Influencing Transformation Efficiency
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Factor Observation Implication Reference

Plasmid Size

Transformation

efficiency decreases

as plasmid size

increases.

Use smaller vectors

when possible. A 16.1

kb plasmid showed

significantly lower

efficiency than a 2.6

kb plasmid.

DNA Form

Supercoiled plasmid

DNA has a higher

transformation

efficiency than relaxed

or linear DNA.

Use high-quality,

supercoiled plasmid

for transformations.

[11]

Transformation

Method

Electroporation

generally yields higher

transformation

efficiencies (10^4 -

10^8 CFU/µg) than

chemical

transformation.

For difficult

transformations or

large plasmids,

electroporation is

recommended.

[11]

Experimental Protocols
Protocol 1: Cloning of PgAFP Gene into an Expression
Vector
This protocol outlines the general steps for cloning the PgAFP gene into a pET expression

vector for production in E. coli.

RNA Isolation and cDNA Synthesis:

Isolate total RNA from the liver tissue of Pleuronectes glacialis.

Synthesize first-strand cDNA using a reverse transcriptase and an oligo(dT) primer.

PCR Amplification of PgAFP Gene:
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Design primers specific to the PgAFP coding sequence. Incorporate restriction sites (e.g.,

NdeI and XhoI) into the 5' ends of the forward and reverse primers, respectively, for

directional cloning.

Perform PCR using the synthesized cDNA as a template to amplify the PgAFP gene.

Purification of PCR Product and Vector Preparation:

Run the PCR product on an agarose gel and purify the DNA fragment of the correct size

using a gel extraction kit.

Digest both the purified PCR product and the pET expression vector with NdeI and XhoI

restriction enzymes.

Purify the digested vector and insert.

Ligation:

Set up a ligation reaction with the digested vector and insert at a molar ratio of 1:3.

Include T4 DNA ligase and its buffer.

Incubate at 16°C overnight or at room temperature for 1-2 hours.

Transformation:

Transform the ligation mixture into competent E. coli cells (e.g., DH5α for cloning or

BL21(DE3) for expression) using the heat shock method.[12][13]

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for

selection.

Incubate overnight at 37°C.

Screening and Verification:

Select several colonies and perform colony PCR or miniprep to isolate the plasmid DNA.
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Verify the presence and orientation of the insert by restriction digestion and Sanger

sequencing.

Protocol 2: Expression and Purification of Recombinant
PgAFP in E. coli

Expression:

Transform the verified pET-PgAFP construct into E. coli BL21(DE3) cells.

Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow

overnight at 37°C.

The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with

shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

Reduce the temperature to 18-25°C and continue to grow for another 16-24 hours.

Cell Lysis:

Harvest the cells by centrifugation.

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10

mM imidazole, and protease inhibitors).

Lyse the cells by sonication on ice.

Purification (for His-tagged PgAFP):

Centrifuge the lysate to pellet cell debris.

Apply the supernatant to a Ni-NTA affinity chromatography column.

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole

concentration, e.g., 20 mM).
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Elute the recombinant PgAFP with elution buffer (lysis buffer with a high concentration of

imidazole, e.g., 250 mM).

Analysis:

Analyze the purified protein by SDS-PAGE to check for purity and size.

Confirm the identity of the protein by Western blotting using an anti-His tag antibody.
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Caption: Workflow for PgAFP gene cloning and recombinant protein expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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Contact
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